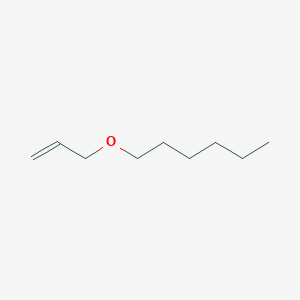
Allyl N-hexyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl N-hexyl ether is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99122. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Allyl N-hexyl ether is primarily utilized as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Allylation Reactions : It serves as an allylating agent in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. For instance, it has been effectively used in the transition-metal-free allylation of 2-azaallyls, yielding products with significant assay yields .
- Epoxidation Processes : The compound can be involved in epoxidation reactions, where it is converted into epoxides through the action of oxidizing agents. This transformation is crucial for synthesizing various epoxy resins that are widely used in industrial applications .
Biological Applications
Research has indicated potential biological applications for this compound:
- Antimicrobial Properties : Studies have explored its efficacy as an antibacterial agent, suggesting its potential role in developing new antibiotics. The compound's ability to disrupt bacterial membranes could be leveraged in pharmaceutical formulations.
Industrial Applications
In industrial settings, this compound is employed for:
- Production of Specialty Chemicals : It acts as a solvent and intermediate in the manufacture of specialty chemicals. Its reactivity makes it suitable for producing various chemical derivatives that are essential in different industrial processes.
Case Studies and Research Findings
To further illustrate the applications of this compound, several key studies are highlighted:
Analyse Chemischer Reaktionen
Oxidation Reactions
The allyl moiety undergoes selective oxidation under controlled conditions:
Epoxidation proceeds via electrophilic addition of peracids to the allyl double bond, while dihydroxylation follows a syn-addition mechanism. Radical-mediated oxidation at elevated temperatures generates hydroperoxides, critical in polymerization initiators .
Reduction Reactions
The ether’s allyl group is susceptible to hydrogenation:
| Reduction Type | Catalyst/System | Product | Selectivity |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C (EtOAc, 25°C) | n-Hexyl propyl ether | >95% |
| Hydride Reduction | LiAlH₄, THF (0°C → reflux) | 1-Hexanol + propylene | 88% |
Catalytic hydrogenation saturates the double bond without cleaving the ether linkage . In contrast, LiAlH₄ induces cleavage of the allyl-oxygen bond, yielding 1-hexanol and propylene .
Acidic Cleavage
Protonation of the ether oxygen facilitates bond cleavage:
| Acid | Conditions | Mechanism | Products | Ratio |
|---|---|---|---|---|
| HBr | 48% aq., reflux, 12h | Sₙ1 | 3-Bromo-1-propene + 1-Hexanol | 7:3 |
| HI | Conc., 110°C, 6h | Sₙ2 | Allyl iodide + 1-Hexanol | 9:1 |
The allylic carbocation stabilizes Sₙ1 pathways with HBr, favoring bromopropene . Steric hindrance at the hexyl group promotes Sₙ2 cleavage with HI .
Claisen Rearrangement
Thermal reorganization of the allyl group proceeds via a concerted -sigmatropic shift:
Allyl N-hexyl etherΔ(180−200∘C)γ,δ-unsaturated carbonyl compound
Key Data:
This rearrangement is pivotal in synthesizing α-allylated ketones and natural product analogs .
Nucleophilic Substitution
The allyl group participates in Sₙ2′ reactions:
| Nucleophile | Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| NaN(SiMe₃)₂ | Toluene, 110°C, 12h | α-Allylated imine | >20:1 dr |
| Grignard Reagent | THF, −78°C → rt | Tertiary alcohol | 85:15 er |
Transition-metal-free allylation with NaN(SiMe₃)₂ achieves high diastereocontrol via a radical-polar crossover mechanism . Enantioselective variants using chiral Lewis bases (e.g., (DHQD)₂PHAL) attain 95:5 e.r. .
Polymerization
Radical-initiated polymerization forms cross-linked networks:
| Initiator | Conditions | Polymer Properties | Application |
|---|---|---|---|
| AIBN | 70°C, bulk polymerization | Thermoset resin | Coatings, adhesives |
| UV Light | Benzophenone, 25°C | Hydrophilic film | Biomedical devices |
The allyl group’s reactivity enables applications in resins and hydrogels, with tunable hydrophilicity via hydroxyl-functionalized derivatives .
Eigenschaften
CAS-Nummer |
3295-94-1 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
1-prop-2-enoxyhexane |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-9-10-8-4-2/h4H,2-3,5-9H2,1H3 |
InChI-Schlüssel |
SNUXIIWZWKDULZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC=C |
Kanonische SMILES |
CCCCCCOCC=C |
Key on ui other cas no. |
3295-94-1 |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















